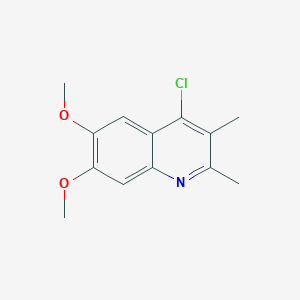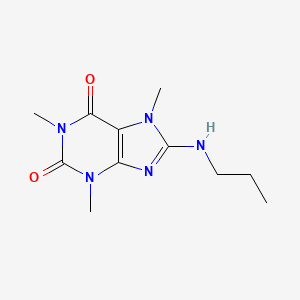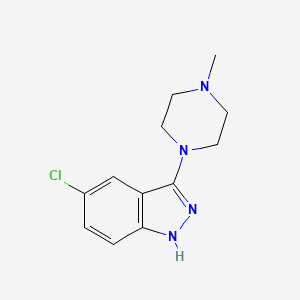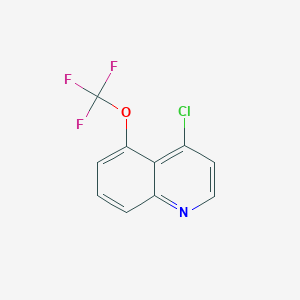
Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle est un composé organique synthétique appartenant à la classe des naphthyridines. Ce composé se caractérise par sa structure unique, qui comprend un cycle naphthyridine substitué par un chlore fusionné avec un groupe ester éthylique. Il a suscité l’intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en commençant par un précurseur approprié substitué par un chlore, le composé peut être synthétisé par une série de réactions impliquant des étapes d’estérification, de cyclisation et de chloration. Des conditions de réaction spécifiques telles que la température, le solvant et les catalyseurs jouent un rôle crucial dans l’optimisation du rendement et de la pureté du produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle peut impliquer des processus de production en lots ou en continu à grande échelle. Ces méthodes sont conçues pour garantir une qualité constante et un rendement élevé. L’utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction sont essentiels pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxo-dérivés correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, impliquant souvent une hydrogénation ou l’utilisation d’agents réducteurs.
Substitution : Le groupe chlore du composé peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou le dihydrogène en présence d’un catalyseur sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour remplacer le groupe chlore dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxo-dérivés, tandis que les réactions de substitution peuvent produire une variété de dérivés de la naphthyridine fonctionnalisés.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Il a été étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour étudier son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel le 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle exerce ses effets implique des interactions avec des cibles moléculaires et des voies. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à interférer avec la synthèse ou la fonction de la paroi cellulaire bactérienne. Dans la recherche sur le cancer, le composé peut agir en inhibant des enzymes ou des voies de signalisation spécifiques impliquées dans la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Le 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle peut être comparé à d’autres dérivés de la naphthyridine, tels que :
- 5-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle
- 5-fluoro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate d’éthyle
Ces composés partagent des structures de base similaires, mais diffèrent par leurs substituants, ce qui peut avoir un impact significatif sur leurs propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
ethyl 5-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H,13,14,15) |
Clé InChI |
IGBZYKWYJAXZPR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)








